![molecular formula C17H15N3O5 B5758639 ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)
ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, also known as EDP-420, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves and inactivates incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, thereby improving glucose-dependent insulin secretion and reducing blood glucose levels. EDP-420 has shown promising results in preclinical studies and has the potential to be developed as a new treatment for type 2 diabetes.
Mécanisme D'action
Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is a potent and selective inhibitor of DPP-4. DPP-4 cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, which stimulate glucose-dependent insulin secretion and reduce glucagon secretion. ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to increase active GLP-1 levels in preclinical studies, which may contribute to its glucose-lowering effects.
Biochemical and Physiological Effects:
ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to increase active GLP-1 levels and reduce glucagon levels, which may contribute to its glucose-lowering effects. ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its potent and selective inhibition of DPP-4, which may result in fewer off-target effects compared to other DPP-4 inhibitors. However, one limitation of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its relatively low yield in the synthesis process, which may limit its availability for preclinical and clinical studies.
Orientations Futures
For the development of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate include further preclinical studies to evaluate its efficacy and safety in animal models of type 2 diabetes. In addition, clinical trials will be needed to determine the optimal dose and dosing regimen of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate in humans, as well as its efficacy and safety in patients with type 2 diabetes. Further research may also be needed to investigate the potential long-term effects of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate on glucose homeostasis and other metabolic parameters.
Méthodes De Synthèse
The synthesis of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with ethyl 2-furoate in the presence of a base to form the ester derivative, which is subsequently converted to the final product, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, by treatment with ammonia in ethanol. The overall yield of the synthesis is around 10%.
Applications De Recherche Scientifique
Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been extensively studied in preclinical models of type 2 diabetes. In a rat model of insulin resistance and glucose intolerance, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate improved glucose tolerance and insulin sensitivity, and increased active GLP-1 levels. In a mouse model of diet-induced obesity and insulin resistance, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate improved glucose tolerance, reduced insulin levels, and increased active GLP-1 levels. These findings suggest that ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has the potential to improve glucose homeostasis and insulin sensitivity in patients with type 2 diabetes.
Propriétés
IUPAC Name |
ethyl 5-[[(4-oxo-3H-phthalazine-1-carbonyl)amino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-2-24-17(23)13-8-7-10(25-13)9-18-16(22)14-11-5-3-4-6-12(11)15(21)20-19-14/h3-8H,2,9H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUBVPVSKYFEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.